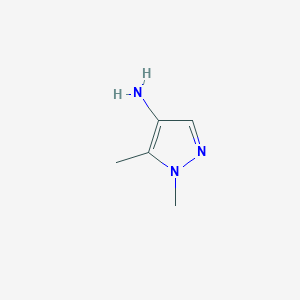

1,5-dimethyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSYHPUINDBWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341542 | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121983-36-6 | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthetic protocols for 1,5-dimethyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, offering researchers a reliable roadmap for the preparation of this key intermediate. We will delve into the strategic considerations behind each synthetic step, ensuring a thorough understanding of the reaction mechanisms and experimental parameters.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] this compound, a derivative of 4-aminoantipyrine, serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.[4][5] The strategic placement of the amino group at the C4 position of the pyrazole ring offers a versatile handle for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most common and efficient synthesis of this compound is achieved through a two-step process. This strategy involves the initial synthesis of the pyrazole core followed by nitration and subsequent reduction of the nitro group to the desired amine.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 1,5-dimethyl-1H-pyrazole

The synthesis of the pyrazole ring is a foundational step. While various methods exist for pyrazole synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For 1,5-dimethyl-1H-pyrazole, the reaction of acetylacetone (2,4-pentanedione) with methylhydrazine is a well-established method.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole

Materials:

-

Methylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add acetylacetone (1.0 eq) dropwise to the cooled solution while stirring. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 1,5-dimethyl-1H-pyrazole.

-

The crude product can be purified by distillation or column chromatography if necessary.

Causality and Experimental Insights:

-

The use of an alcohol solvent like ethanol facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction.

-

The initial cooling of the reaction mixture is crucial to control the exothermic nature of the condensation reaction between the hydrazine and the dicarbonyl compound.

-

The reflux condition provides the necessary activation energy for the cyclization and dehydration steps that lead to the formation of the stable pyrazole ring.

Part 2: Nitration of 1,5-dimethyl-1H-pyrazole

The second step involves the electrophilic nitration of the synthesized 1,5-dimethyl-1H-pyrazole to introduce a nitro group at the C4 position, yielding 1,5-dimethyl-4-nitro-1H-pyrazole.[8] The choice of nitrating agent is critical to achieve regioselectivity and avoid over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.[9][10]

Caption: Simplified mechanism of electrophilic nitration of the pyrazole ring.

Experimental Protocol: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a flask immersed in an ice-water bath, carefully add 1,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again ensuring the temperature is kept low.

-

Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (typically 1-2 hours).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

-

Neutralize any remaining acid by washing the solid with a dilute solution of sodium bicarbonate.

-

Wash again with water and dry the solid to obtain 1,5-dimethyl-4-nitro-1H-pyrazole.

-

The product can be recrystallized from a suitable solvent like ethanol or a hexane/benzene mixture to improve purity.[8]

Causality and Experimental Insights:

-

Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

The low reaction temperature is critical to prevent unwanted side reactions, such as di-nitration or oxidation of the pyrazole ring.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less water-soluble nitro-pyrazole derivative.

Part 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group of 1,5-dimethyl-4-nitro-1H-pyrazole to the corresponding amine, this compound. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, cost, and desired purity. Common methods include catalytic hydrogenation and metal-acid reductions.

Experimental Protocol: Reduction using Catalytic Hydrogenation

Materials:

-

1,5-dimethyl-4-nitro-1H-pyrazole

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

Procedure:

-

In a hydrogenation vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the specific hydrogenation apparatus available) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

Causality and Experimental Insights:

-

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. The only byproduct is water.

-

Palladium on carbon is a highly effective and commonly used catalyst for this transformation.

-

The use of a filter aid like Celite is important for the complete removal of the fine palladium catalyst from the reaction mixture.

Alternative Reduction Protocol: Metal-Acid Reduction (e.g., SnCl₂/HCl)

For laboratories not equipped for catalytic hydrogenation, a metal-acid reduction system offers a viable alternative.

Materials:

-

1,5-dimethyl-4-nitro-1H-pyrazole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, suspend 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in concentrated hydrochloric acid.

-

Add a solution of stannous chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid portion-wise, while maintaining the temperature with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline. This will precipitate tin salts.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

Causality and Experimental Insights:

-

The SnCl₂/HCl system is a classic and reliable method for the reduction of aromatic nitro compounds. The stannous chloride acts as the reducing agent, being oxidized to stannic chloride in the process.

-

The initial reaction is carried out in acidic conditions. The final basification is necessary to liberate the free amine from its hydrochloride salt and to precipitate the tin hydroxides, which can then be separated from the product.

Quantitative Data Summary

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |

| 1. Pyrazole Formation | Methylhydrazine, Acetylacetone | - | Ethanol | 70-85 |

| 2. Nitration | 1,5-dimethyl-1H-pyrazole | Conc. HNO₃, Conc. H₂SO₄ | - | 65-80 |

| 3. Reduction (Catalytic Hydrogenation) | 1,5-dimethyl-4-nitro-1H-pyrazole, H₂ | 10% Pd/C | Methanol/Ethanol | >90 |

| 3. Reduction (SnCl₂/HCl) | 1,5-dimethyl-4-nitro-1H-pyrazole | SnCl₂·2H₂O, Conc. HCl, NaOH | - | 75-90 |

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a standard laboratory setting. By understanding the underlying principles of each reaction step—from the initial pyrazole ring formation to the final reduction—researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The protocols outlined in this guide, coupled with the provided experimental insights, offer a comprehensive resource for the successful synthesis of this important molecular scaffold.

References

- Ren, H., Dhanaraj, P., Enoch, I. V. M. V., Paulraj, M. S., & Indiraleka, M. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26–35. [Link][1]

- Bentham Science Publishers. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link][4]

- ResearchGate. (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-aminoantipyrine analogues 3a-m.

- Semantic Scholar. (n.d.). Synthesis, identification of some new derivatives of 4-amino antipyrine bearing six and seven membered rings.

- Organic Process Research & Development. (2007). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. [Link][9]

- Gosselin, F., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Journal of the Chemical Society C: Organic. (1969).

- Molecules. (2020).

- BIOSYNCE. (n.d.). 1,5-Dimethyl-4-nitro-1H-pyrazole CAS 3920-42-1.

Sources

- 1. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 1,5-dimethyl-1H-pyrazol-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dimethyl-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this pyrazole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust analytical framework.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound with a pyrazole core, a key scaffold in many biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including drug discovery and materials science.

Molecular Structure:

Caption: Molecular structure of this compound.

This guide will explore the expected spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, IR, and MS, providing both predicted data and the scientific rationale behind these predictions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the different proton groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.6 - 3.8 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| Pyrazole C-H | 7.2 - 7.4 | Singlet | 1H |

| NH₂ | 2.5 - 4.0 | Broad Singlet | 2H |

Interpretation and Rationale:

-

N-CH₃ (3.6 - 3.8 ppm): The methyl group attached to the nitrogen atom (N1) is expected to be deshielded due to the electron-withdrawing nature of the nitrogen and the aromatic pyrazole ring, resulting in a downfield chemical shift.

-

C-CH₃ (2.2 - 2.4 ppm): The methyl group at the C5 position is attached to a carbon atom of the aromatic ring. Its signal is expected to be in the typical range for methyl groups on an aromatic ring.

-

Pyrazole C-H (7.2 - 7.4 ppm): The single proton on the pyrazole ring (at C3) is in an electron-rich aromatic environment, leading to a signal in the aromatic region.

-

NH₂ (2.5 - 4.0 ppm): The protons of the amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary significantly depending on the solvent, concentration, and temperature. The presence of this broad signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 138 - 140 |

| C4 | 110 - 115 |

| C5 | 150 - 155 |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 10 - 15 |

Interpretation and Rationale:

-

C3 (138 - 140 ppm): This carbon is part of the aromatic pyrazole ring and is bonded to a hydrogen atom. Its chemical shift is in the typical range for aromatic carbons.

-

C4 (110 - 115 ppm): The carbon atom bearing the amine group is expected to be shielded compared to the other ring carbons due to the electron-donating effect of the amino group. The characteristic signal of the pyrazole C-4 carbon is expected to be sharp.[2]

-

C5 (150 - 155 ppm): This quaternary carbon is part of the aromatic ring and is bonded to a nitrogen and a methyl group, leading to a downfield shift.

-

N-CH₃ (35 - 40 ppm): The carbon of the N-methyl group is deshielded by the adjacent nitrogen atom.

-

C-CH₃ (10 - 15 ppm): The carbon of the C-methyl group appears in the typical upfield region for aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The data presented here is based on the spectrum of the closely related compound, 1,3,5-trimethyl-1H-pyrazol-4-amine.[3]

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3250 | Medium (two bands for primary amine) |

| C-H stretch (aromatic/aliphatic) | 3100 - 2850 | Medium to Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C=C and C=N stretch (pyrazole ring) | 1600 - 1450 | Medium to Strong |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

Interpretation and Rationale:

-

N-H Stretch (3400 - 3250 cm⁻¹): Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][4]

-

C-H Stretch (3100 - 2850 cm⁻¹): This region will contain absorptions from the C-H stretching of the pyrazole ring proton and the methyl groups.

-

N-H Bend (1650 - 1580 cm⁻¹): The bending vibration of the N-H bonds in the primary amine group gives rise to a characteristic absorption in this region.[4]

-

C=C and C=N Stretch (1600 - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring will result in a series of absorptions in this fingerprint region.

-

C-N Stretch (1335 - 1250 cm⁻¹): A strong absorption corresponding to the stretching of the C-N bond of the aromatic amine is expected in this region.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺• (Molecular Ion) | 125.17 |

| [M+H]⁺ | 126.18 |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₅H₉N₃), which is approximately 125.17 g/mol .[3] The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass, consistent with the Nitrogen Rule.

-

[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule is often observed at an m/z of [M+H]⁺, which would be approximately 126.18.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrazole derivatives can include cleavage of the substituents from the ring and ring fragmentation itself.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Data Acquisition and Analysis:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

IR Spectroscopy Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the empty sample holder in the IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and any other significant fragment ions.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on predictive methods and data from analogous compounds. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations and acquisition protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided frameworks and workflows are intended to guide scientists in their experimental design and data analysis, ensuring a high degree of confidence in their results.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- SpectraBase. (n.d.). 7-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

- ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ,....

- NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. In NIST Chemistry WebBook.

- PubChem. (n.d.). (1,5-dimethyl-1h-pyrazol-4-yl)methanamine.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?).

- PubMed Central. (n.d.). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.

- PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- SpectraBase. (n.d.). 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

Sources

A Technical Guide to 1,5-Dimethyl-1H-pyrazol-4-amine (CAS 121983-36-6): A Key Building Block for Kinase Inhibitor Discovery

Executive Summary: This document provides a comprehensive technical overview of 1,5-Dimethyl-1H-pyrazol-4-amine, registered under CAS number 121983-36-6. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical identity, spectroscopic characterization, synthesis, and critical application as a synthetic intermediate. We delve into its pivotal role as a scaffold in the development of potent and selective Focal Adhesion Kinase (FAK) inhibitors, providing an exemplary, field-proven synthetic protocol for the construction of a pyrazolo[3,4-d]pyrimidine core, a common framework in modern kinase inhibitor design.

Chemical Identity and Physicochemical Properties

This compound is a substituted aminopyrazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] Its structure, featuring a primary amino group at the 4-position, makes it a versatile nucleophile for constructing more complex molecular architectures.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 121983-36-6 | - |

| Molecular Formula | C₅H₉N₃ | [2] |

| Molecular Weight | 111.15 g/mol | [2] |

| Appearance | Off-white to light yellow solid | ChemicalBook[3] |

| Boiling Point (Predicted) | 231.5 ± 20.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.28 ± 0.10 | ChemicalBook[3] |

| XLogP3 (Predicted) | 0.3 | PubChem[2] |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | ChemicalBook[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data represent typical characterization values.

| Technique | Data |

| ¹H NMR | δ (ppm): 3.30 (s, 2H, -NH₂), 2.10 (s, 6H, pyrazole 3,5-dimethyl). Note: The N-H proton of the pyrazole ring may be broad or not observed. |

| ¹³C NMR (Predicted) | δ (ppm): ~148 (C5), ~138 (C3), ~115 (C4). Methyl carbons would appear further upfield. Exact values may vary based on solvent and instrumentation. |

| IR Spectroscopy | ν (cm⁻¹): 3347, 3163 (N-H stretching); 2882 (C-H stretching).[4] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z = 111. Fragmentation patterns for aminopyrazoles typically involve the loss of HCN, CH₃, and N₂ fragments.[5] |

Synthesis of this compound

A common and efficient method for the synthesis of 4-aminopyrazoles involves the reduction of a corresponding 4-azo-pyrazole precursor. This approach is advantageous due to its high yield and the relative accessibility of the starting materials.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of a 4-Azo-Pyrazole

This protocol is adapted from a general method for the synthesis of 4-aminopyrazoles.[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-azo-pyrazole precursor (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve or suspend the starting material.

-

Reductant Addition: Add hydrazine hydrate (typically 5-10 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4-amino-1,5-dimethylpyrazole as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by comparing its spectroscopic data (¹H NMR, IR, MS) with the values reported in Section 2.0 and melting point analysis.

Application as a Scaffold for Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[6] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of numerous cancers, making it a high-value target for anticancer drug development.[4][6]

This compound serves as an essential building block in the synthesis of a class of FAK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a "privileged scaffold" in kinase inhibitor design, mimicking the adenine core of ATP to bind within the kinase's active site. The 4-amino group of the pyrazole is the key reactive handle used to construct the adjacent pyrimidine ring.

Exemplary Synthetic Protocol: Preparation of a Pyrazolo[3,4-d]pyrimidine FAK Inhibitor Core

The construction of the pyrazolo[3,4-d]pyrimidine core from a 4-aminopyrazole is a well-established synthetic transformation in medicinal chemistry. One of the most reliable methods is the condensation with a 1,3-dicarbonyl compound or a synthetic equivalent, such as diethyl ethoxymethylenemalonate, in a reaction analogous to the Gould-Jacobs reaction.[3][7][8][9]

Caption: Reaction scheme for pyrazolo[3,4-d]pyrimidine core synthesis.

Step-by-Step Methodology

This protocol describes the synthesis of an ethyl 5,7-dimethyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, a versatile intermediate for further functionalization into potent FAK inhibitors.

-

Condensation: In a reaction vessel, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents). The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

-

Initial Heating: Heat the mixture at a moderate temperature (e.g., 120-140 °C) for 1-2 hours. This step facilitates the initial condensation and elimination of ethanol to form the acyclic anilinomethylenemalonate intermediate. Progress can be monitored by TLC or LC-MS.

-

Cyclization: Increase the temperature significantly (e.g., to 240-260 °C) and maintain for 30-60 minutes. This high temperature is crucial to drive the intramolecular thermal cyclization, which forms the pyrimidine ring.[10][11]

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

-

Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or ether to facilitate further precipitation. Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent to remove residual high-boiling solvent and unreacted starting materials. Dry the product under vacuum.

Trustworthiness through Self-Validation: The resulting pyrazolo[3,4-d]pyrimidine core can be fully characterized by NMR, MS, and IR to confirm its structure. This intermediate is then ready for subsequent reactions, such as hydrolysis of the ester followed by amide coupling, to introduce further diversity and target specific interactions within the FAK active site.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 121983-36-6) is a valuable and versatile heterocyclic building block. Its straightforward synthesis and the strategic placement of its reactive amino group make it an ideal starting material for the construction of complex bioactive molecules. Its demonstrated utility in the synthesis of pyrazolo[3,4-d]pyrimidine-based FAK inhibitors underscores its importance for researchers and drug developers in the field of oncology and kinase inhibitor discovery. The protocols and characterization data provided in this guide offer a solid foundation for its use in the laboratory.

References

- Wouters, J., & Constant, S. (Eds.). (2016).

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound dihydrochloride.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- MDPI. (2022).

- ResearchGate. (2020). Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors.

- PubMed Central (PMC). (2022). The Development of FAK Inhibitors: A Five-Year Update.

- PubMed. (2020). Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors.

- ResearchGate. (n.d.). Scheme 3. Reaction of pyrazole derivative 4 with dicarbonyl compounds.

- Wiley Online Library. (1948). The Gould-Jacobs Reaction.

- PubMed Central (PMC). (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

- ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.

- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-.

- SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- ResearchGate. (n.d.). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ablelab.eu [ablelab.eu]

- 11. researchgate.net [researchgate.net]

Synthesis of substituted pyrazole amines from hydrazine

An In-depth Technical Guide to the Synthesis of Substituted Pyrazole Amines from Hydrazine for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this critical heterocyclic scaffold, with a focus on the reaction of hydrazine and its derivatives with various precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these syntheses. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

The Significance of Pyrazole Amines in Drug Discovery

The pyrazole nucleus is a privileged scaffold in drug discovery due to its metabolic stability and its ability to participate in a wide range of biological interactions.[1] The introduction of an amino group to the pyrazole ring further enhances its utility, providing a key handle for molecular diversification and interaction with biological targets.[2] Pyrazole amines are found in a variety of approved drugs and clinical candidates for the treatment of a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2]

Core Synthetic Strategies for Pyrazole Amine Synthesis

The synthesis of substituted pyrazole amines from hydrazine derivatives generally relies on the cyclocondensation reaction with a suitable three-carbon building block. The choice of this precursor dictates the substitution pattern of the final pyrazole product. We will explore the most common and versatile of these methods.

From β-Ketonitriles: A Versatile Route to 5-Aminopyrazoles

The reaction of β-ketonitriles with hydrazines is one of the most widely used and versatile methods for the synthesis of 5-aminopyrazoles.[3][4][5] This reaction proceeds through a well-defined mechanism, offering high yields and regioselectivity.

Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[3][4][5]

Diagram 1: Mechanism of 5-Aminopyrazole Synthesis from a β-Ketonitrile

A simplified workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 1-Aryl-1H-pyrazole-5-amines via Microwave Irradiation

This protocol describes a rapid and efficient microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine.[6][7][8]

-

Reagents and Materials:

-

α-Cyanoketone (1.0 mmol)

-

Aryl hydrazine hydrochloride (1.0 mmol)

-

1 M Hydrochloric acid (5 mL)

-

10% Sodium hydroxide solution

-

Microwave reactor vials (2-5 mL)

-

Stir bar

-

-

Procedure:

-

In a 2-5 mL microwave vial, combine the α-cyanoketone (1.0 mmol), aryl hydrazine hydrochloride (1.0 mmol), and a stir bar.

-

Add 5 mL of 1 M hydrochloric acid to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 10-15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully open the vial and transfer the contents to a beaker.

-

Basify the solution with 10% sodium hydroxide until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

-

Self-Validation:

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry. The presence of the amine group can be confirmed by the characteristic N-H stretching bands in the IR spectrum.

-

The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis is a classic and highly effective method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazines.[9][10][11][12] This reaction can be catalyzed by acids and is known for its high yields.[13][14]

Mechanism: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the remaining amino group with the second carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to the aromatic pyrazole.[9][11]

Diagram 2: Knorr Pyrazole Synthesis Workflow

A general workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.[13][15]

-

Reagents and Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

-

Hydrazine hydrate or substituted hydrazine (10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, ~0.1 mL)

-

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the hydrazine hydrate or substituted hydrazine (10 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the product with cold ethanol and dry.

-

-

Self-Validation:

-

TLC Analysis: Use a mobile phase like 30% ethyl acetate/70% hexane to monitor the disappearance of the 1,3-dicarbonyl compound.[15]

-

Melting Point: Determine the melting point of the product and compare it with the literature value.

-

Spectroscopic Analysis: Confirm the structure using NMR, IR, and mass spectrometry.

-

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines provides a route to pyrazolines, which can then be oxidized to pyrazoles.[16][17][18][19] This method is particularly useful for the synthesis of 3,5-diarylpyrazoles.

Mechanism: The reaction typically involves a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form a pyrazoline. The pyrazoline is then oxidized to the corresponding pyrazole.[19]

Diagram 3: Pyrazole Synthesis from Chalcones

Pathway for pyrazole synthesis starting from chalcones.

Comparative Data of Synthetic Methods

The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the discussed methods.

| Method | Precursor | Product | Typical Yields | Advantages | Disadvantages |

| From β-Ketonitriles | β-Ketonitrile | 5-Aminopyrazole | 70-95%[6] | High regioselectivity, versatile precursors | β-Ketonitriles can be unstable |

| Knorr Synthesis | 1,3-Dicarbonyl | Substituted Pyrazole | 80-95%[20] | High yields, readily available starting materials | Can produce regioisomers with unsymmetrical dicarbonyls[17] |

| From α,β-Unsaturated Carbonyls | Chalcone | 3,5-Diarylpyrazole | 60-85%[16] | Access to specific substitution patterns | Requires an additional oxidation step |

Conclusion

The synthesis of substituted pyrazole amines from hydrazine is a well-established and versatile area of organic chemistry with significant implications for drug discovery. The methods outlined in this guide, particularly the use of β-ketonitriles and 1,3-dicarbonyl compounds, provide reliable and efficient routes to this important class of heterocycles. The choice of a specific synthetic pathway should be guided by the desired substitution pattern and the principles of green chemistry, such as the use of microwave-assisted synthesis to reduce reaction times and energy consumption.[21][22]

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011, February 9).

- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.).

- Knorr pyrazole synthesis. (n.d.).

- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journal of Organic Chemistry.

- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).

- Knorr Pyrazole Synthesis (M. Pharm). (2018, October 2). Slideshare.

- knorr pyrazole synthesis. (2017, March 23). Slideshare.

- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.

- Paal–Knorr synthesis. (n.d.). In Wikipedia.

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, November 28). MDPI.

- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journal of Organic Chemistry.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Omega.

- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (n.d.).

- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, September 6). Bentham Science.

- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry.

- Approaches towards the synthesis of 5-aminopyrazoles. (n.d.).

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry.

- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.

- Knorr pyrazole synthesis. (n.d.). ResearchGate.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.).

- Optimization of the Thorpe-Ziegler cyclization a. (n.d.). ResearchGate.

- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (n.d.). ACG Publications.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.

- Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents.

- Recent applications of pyrazole and its substituted analogs. (2016, August 6).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- Thorpe reaction. (n.d.). In Wikipedia.

- Knorr Pyrazole Synthesis. (n.d.). springerprofessional.de.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. soc.chim.it [soc.chim.it]

- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. knorr pyrazole synthesis | PPTX [slideshare.net]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmajournal.net [pharmajournal.net]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Nomenclature, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine with growing interest in medicinal chemistry. This document delineates its precise chemical identity, including its IUPAC name and relevant synonyms, to ensure clarity in scientific communication. A detailed summary of its physicochemical properties is presented, offering crucial data for experimental design and computational modeling. While specific biological data for this isomer remains emergent, this guide explores its role as a key intermediate in the synthesis of bioactive molecules, drawing parallels with the well-documented activities of related pyrazole derivatives. Particular emphasis is placed on its potential applications in drug discovery, notably in the development of kinase inhibitors and anti-inflammatory agents. This guide aims to be a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based therapeutic agents.

Chemical Identity and Nomenclature

Ensuring the precise identification of a chemical entity is paramount for reproducible research and clear scientific discourse. This section provides the definitive nomenclature and identifiers for this compound.

IUPAC Name

The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-dimethylpyrazol-4-amine [1][2].

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by several synonyms. It is crucial to recognize these variations to conduct thorough literature searches and procure the correct chemical entity.

| Identifier Type | Value |

| Common Synonyms | This compound, 1,5-dimethylpyrazol-4-amine hydrochloride |

| CAS Number | 40719-75-3 (for the free base) |

| PubChem CID | 573813[1] |

| Molecular Formula | C₅H₉N₃[1] |

| Molecular Weight | 111.15 g/mol [1] |

| InChI | InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3[1] |

| InChIKey | JKSYHPUINDBWRF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=NN1C)N[1] |

This table summarizes the key identifiers for this compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. They influence solubility, permeability, and metabolic stability, which are critical parameters in drug development.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChemLite[1] |

| Molecular Weight | 111.15 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 111.07965 Da | PubChemLite[1] |

| XlogP (predicted) | 0.0 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChemLite[1] |

| Rotatable Bond Count | 0 | PubChemLite[1] |

This table outlines the key physicochemical properties of this compound.

Synthesis and Characterization

The synthesis of aminopyrazoles is a well-established area of organic chemistry. While specific, detailed protocols for this compound are not abundantly available in peer-reviewed literature, its synthesis can be approached through established methodologies for related compounds.

General Synthetic Approach: Cyclocondensation

The most common and versatile method for the synthesis of aminopyrazoles is the cyclocondensation of a β-ketonitrile with a hydrazine derivative[3]. In the case of this compound, a plausible synthetic route would involve the reaction of a suitable β-ketonitrile with methylhydrazine.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the positions of the methyl and amine groups on the pyrazole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C=N and C=C stretches of the pyrazole ring.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. While specific biological activity data for this compound is limited in the public domain, its utility as a chemical intermediate for the synthesis of bioactive molecules is significant[4]. Derivatives of aminopyrazoles have shown a wide range of biological activities, and this compound serves as a valuable building block for exploring new chemical space.

Role as a Key Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents[4]. The amine group at the 4-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a pyrazole core. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been investigated as potent CDK2 inhibitors for potential cancer treatment[5][6]. The general principle involves using the pyrazole scaffold to orient functional groups that can interact with the ATP-binding site of kinases.

Potential in the Development of Anti-inflammatory Agents

Aminopyrazole derivatives have also been explored for their anti-inflammatory properties. For example, inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases, have been developed from 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides[7][8]. The this compound scaffold could similarly be utilized to design novel anti-inflammatory agents.

Distinction from Isomeric Compounds

It is critical to distinguish this compound from its isomers, as they may exhibit different chemical and biological properties. The most common isomers encountered in chemical databases and literature are:

-

3,5-dimethyl-1H-pyrazol-4-amine: The methyl groups are at positions 3 and 5 of the pyrazole ring.

-

1,5-dimethyl-1H-pyrazol-3-amine: The amine group is at the 3-position instead of the 4-position[9][10].

Researchers should pay close attention to the nomenclature and CAS numbers to ensure they are working with the correct isomer.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with a confirmed chemical identity and predictable physicochemical properties. While detailed, publicly available data on its specific biological activities are currently sparse, its structural features make it a highly valuable building block in medicinal chemistry. Its primary role as a key intermediate for the synthesis of potential kinase inhibitors and anti-inflammatory agents underscores its importance for drug discovery professionals.

Future research efforts should focus on the detailed biological characterization of this compound and its derivatives. Elucidating its specific molecular targets and mechanisms of action will be crucial for unlocking its full therapeutic potential. The development and publication of robust and scalable synthetic protocols will also be instrumental in facilitating its broader use within the scientific community. This technical guide serves as a foundational reference to stimulate and support these future investigations.

References

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

- This compound (C5H9N3). PubChemLite. [Link]

- This compound dihydrochloride. MySkinRecipes. [Link]

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

- 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). PubChem. [Link]

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- 1,5-dimethyl-1H-pyrazol-3-amine. PubChem. [Link]

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem. [Link]

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

- [Ce(L-Pro)2]2 (Oxa)

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

Sources

- 1. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. This compound dihydrochloride [myskinrecipes.com]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,5-dimethyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Introduction

Overview and Significance

This compound is a substituted pyrazole derivative that has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific arrangement of the dimethyl and amine substituents on this particular isomer provides a unique electronic and steric profile, making it a valuable and versatile building block for the synthesis of complex therapeutic agents.[3] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Nomenclature and Identification

Proper identification is critical for sourcing and regulatory purposes. The compound is systematically identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1,5-dimethylpyrazol-4-amine, 4-Amino-1,5-dimethylpyrazole |

| CAS Number | 573813-08-4 (for free base) |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol [4] |

| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N[5] |

Molecular Structure

The structure consists of a five-membered pyrazole ring with methyl groups at the N1 and C5 positions and a primary amine group at the C4 position. This substitution pattern is key to its utility in building more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions to formulation. While extensive experimental data for this specific isomer is not widely published, the following table summarizes key computed properties and data from closely related isomers to provide a reliable profile.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be a solid at room temperature. | Based on related aminopyrazoles.[6] |

| Melting Point | Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine melts at 65-68 °C. | [6] |

| Boiling Point | Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine boils at 234.7 °C at 760 mmHg. | [6] |

| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | General property of small amine-containing heterocycles. |

| pKa | The amine group is basic. The exact pKa is not reported, but it is expected to be in the range of typical aromatic amines. | Chemical intuition based on structure. |

| XLogP3 | 0.0 | PubChemLite (Predicted)[5] |

| Stability | The compound is stable under standard ambient conditions. Store in a dry, cool, and well-ventilated place.[7] | General guidance for amine compounds. |

Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the utilization of any chemical intermediate in drug development. While multiple strategies exist for pyrazole synthesis, a common and logical approach for this target involves the functionalization of a pre-formed pyrazole ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts with the commercially available 1,5-dimethyl-1H-pyrazole. The strategy involves introducing a nitro group at the 4-position via electrophilic nitration, followed by a standard reduction to yield the target amine. This two-step process is generally high-yielding and utilizes common laboratory reagents.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic chemistry procedures for nitration and nitro group reduction.

Step 1: Nitration of 1,5-Dimethyl-1H-pyrazole

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 1,5-dimethyl-1H-pyrazole to concentrated sulfuric acid.

-

Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The electron-rich pyrazole ring readily undergoes electrophilic aromatic substitution.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring completion by TLC.

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) until basic. The product, 4-nitro-1,5-dimethyl-1H-pyrazole, will precipitate and can be collected by filtration, washed with water, and dried.

Step 2: Reduction of 4-Nitro-1,5-dimethyl-1H-pyrazole

-

Setup: To a flask containing the 4-nitro intermediate, add a solvent such as ethanol or ethyl acetate.

-

Catalyst/Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Causality: These reagents are highly effective for the chemoselective reduction of an aromatic nitro group to a primary amine without affecting the pyrazole ring.

-

-

Reaction: If using SnCl₂, heat the mixture to reflux. If using catalytic hydrogenation, stir vigorously under a positive pressure of hydrogen gas. Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

For SnCl₂ reduction: Cool the reaction, make it strongly basic with NaOH to precipitate tin salts, and extract the product into an organic solvent (e.g., ethyl acetate).

-

For catalytic hydrogenation: Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Spectral Profile

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the 4-amino group.

-

N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common first step in building more complex drug candidates.

-

N-Alkylation: The amine can be alkylated using alkyl halides, though conditions must be controlled to avoid over-alkylation.

-

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[1]

-

Ring Reactivity: The pyrazole ring itself is relatively electron-rich due to the donating effects of the amine and methyl groups. While the 4-position is substituted, the 3-position is a potential site for further electrophilic substitution, though this is less common than reactions at the amine.

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and quality control. The following table outlines the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | - Two sharp singlets for the two methyl groups (N-CH₃ and C-CH₃). - A singlet for the C3-H proton on the pyrazole ring. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Five distinct signals corresponding to the five carbon atoms in the molecule (two methyl carbons and three ring carbons). |

| IR Spectroscopy | - A pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H stretching bands just below 3000 cm⁻¹. - C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region. |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 111. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold in medicinal chemistry.

Role as a Key Building Block

Its structure allows for easy and predictable functionalization, making it an ideal starting point for creating libraries of compounds for high-throughput screening. The amine serves as a handle for introducing diverse side chains, which can be tailored to interact with specific biological targets.

Sources

- 1. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride [myskinrecipes.com]

- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Initial Synthesis and Discovery of Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract